(2-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol
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Overview
Description
The compound (2-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol is a complex heterocyclic molecule that incorporates both thiazole and pyridine rings. These types of compounds are often of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol typically involves the construction of the thiazole and pyridine rings followed by their fusion. One common method involves the reaction of pyridin-2-amine with thioamide derivatives under oxidative conditions . The reaction conditions often include the use of potassium ferricyanide in an alkaline medium to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production methods for such compounds generally involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-throughput screening techniques and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
The compound (2-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like potassium ferricyanide.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include potassium ferricyanide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups into the pyridine ring .
Scientific Research Applications
The compound (2-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol involves its interaction with various molecular targets and pathways. The thiazole and pyridine rings can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
Thiazolo[4,5-b]pyridines: These compounds also contain fused thiazole and pyridine rings and have similar biological activities.
Thiazolo[3,2-a]pyrimidines: These compounds have a different ring fusion pattern but share similar chemical properties.
Uniqueness
The uniqueness of (2-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol lies in its specific ring structure and the presence of the octahydrocyclopenta[c]pyrrol moiety, which can confer unique biological activities and chemical properties .
Properties
Molecular Formula |
C14H17N3OS |
---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
[2-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol |
InChI |
InChI=1S/C14H17N3OS/c18-9-14-4-1-2-10(14)7-17(8-14)13-16-11-6-15-5-3-12(11)19-13/h3,5-6,10,18H,1-2,4,7-9H2 |
InChI Key |
UGMPLKZFRXNFOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C3=NC4=C(S3)C=CN=C4 |
Origin of Product |
United States |
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